molecular formula C23H22N4OS B12471103 1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone

Cat. No.: B12471103
M. Wt: 402.5 g/mol
InChI Key: CRCQBJDRLXOBKN-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone is a complex organic compound that features an indole ring, a triazole ring, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole ring through cyclization reactions. The final step involves the addition of the sulfanyl group under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone involves its interaction with specific molecular targets and pathways. The indole and triazole rings are known to interact with various enzymes and receptors, modulating their activity. The sulfanyl group can also participate in redox reactions, affecting cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(1H-indol-3-yl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone
  • N’-(1H-indol-3-ylmethylene)-4,5-dihydro-1H-benzo(g)indazole-3-carbohydrazide
  • N’-(1H-indol-3-ylmethylene)-3,4-dimethoxybenzohydrazide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both indole and triazole rings, along with the sulfanyl group, allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H22N4OS

Molecular Weight

402.5 g/mol

IUPAC Name

1-(1H-indol-3-yl)-2-[[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2,4-triazol-3-yl]sulfanyl]ethanone

InChI

InChI=1S/C23H22N4OS/c1-27-22(17-11-10-15-6-2-3-7-16(15)12-17)25-26-23(27)29-14-21(28)19-13-24-20-9-5-4-8-18(19)20/h4-5,8-13,24H,2-3,6-7,14H2,1H3

InChI Key

CRCQBJDRLXOBKN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CNC3=CC=CC=C32)C4=CC5=C(CCCC5)C=C4

Origin of Product

United States

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